

Nonaethylene Glycol: A Technical Guide to Safety, Handling, and Toxicity

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Compound of Interest

Compound Name: Nonaethylene glycol

Cat. No.: B1679837

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For Researchers, Scientists, and Drug Development Professionals

Nonaethylene glycol, a polyether compound, sees wide application in various scientific and industrial fields, including as a solvent, stabilizer, and surfactant.^[1] Its utility in pharmaceutical and cosmetic formulations necessitates a thorough understanding of its safety profile, handling procedures, and toxicological properties. This technical guide provides an in-depth overview of the available data to ensure its safe and effective use in research and development.

Core Safety and Handling

Proper handling of **nonaethylene glycol** is essential to minimize exposure and ensure a safe laboratory environment. Personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling the substance.^{[2][3]} Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or aerosols that may form.^[2] In case of accidental contact, it is crucial to follow standard first aid procedures.

First Aid Measures at a Glance:

- **Eye Contact:** Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.^[2]
- **Skin Contact:** Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

For detailed spill cleanup and disposal procedures, consult the safety data sheet (SDS) provided by the supplier. In general, spills should be contained and absorbed with a non-combustible material, and the area should be well-ventilated.

Toxicological Profile

The toxicological data for **nonaethylene glycol** is primarily derived from studies on polyethylene glycols (PEGs) of similar molecular weight, such as PEG 400. Overall, **nonaethylene glycol** is considered to have a low toxicity profile.

Acute Toxicity

Based on available safety data sheets, **nonaethylene glycol** is classified as harmful if swallowed. While a specific oral LD50 (Lethal Dose, 50%) for **nonaethylene glycol** in rats is not readily available in published literature, data for the closely related PEG 400 indicates a very low acute oral toxicity, with an LD50 in rats of >10,000 mg/kg. This suggests that a large quantity would need to be ingested to cause acute toxic effects.

Irritation

Skin Irritation: **Nonaethylene glycol** is classified as causing skin irritation. However, studies on various polyethylene glycols, including those with molecular weights similar to **nonaethylene glycol**, have shown them to be non-irritating to the skin of rabbits and guinea pigs. It is advisable to avoid prolonged or repeated skin contact.

Eye Irritation: **Nonaethylene glycol** is categorized as causing serious eye irritation. Studies on analogous PEGs have demonstrated mild, transient ocular irritation in rabbits. Direct contact with the eyes should be avoided through the use of appropriate eye protection.

Chronic Toxicity and Other Endpoints

Comprehensive long-term toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data specific to **nonaethylene glycol** are limited. However, extensive reviews of the broader class of polyethylene glycols by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that PEGs are not carcinogenic. Furthermore, reproductive and developmental toxicity are not expected from PEG esters and diesters. It is important to note that while PEGs are generally safe for use on intact skin, sensitization and nephrotoxicity have been observed in burn patients treated with PEG-based creams. Therefore, **nonaethylene glycol** should not be used on damaged skin.

Quantitative Data Summary

The following tables summarize the available quantitative data for **nonaethylene glycol** and its close analog, PEG 400.

Table 1: Physical and Chemical Properties of **Nonaethylene Glycol**

Property	Value	Reference
Molecular Formula	C18H38O10	
Molecular Weight	414.49 g/mol	
CAS Number	3386-18-3	
Appearance	<24°C Solid, >25.2°C Liquid	
Melting/Freezing Point	24.0-25.2 °C	
Boiling Point	190 °C at 0.01 mmHg	

Table 2: Toxicological Data

Endpoint	Species	Route	Result	Classification	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 10,000 mg/kg (for PEG 400)	Low Toxicity	
Acute Oral Toxicity	-	-	-	Category 4 (Harmful if swallowed)	
Skin Irritation	-	Dermal	-	Causes skin irritation	
Eye Irritation	-	Ocular	-	Causes serious eye irritation	

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The following provides an overview of the protocols relevant to the toxicological profile of **nonaethylene glycol**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance with the use of a reduced number of animals.

Methodology Overview:

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
- **Housing and Fasting:** Animals are housed individually and fasted prior to dosing (food, but not water, is withheld).

- **Dose Administration:** The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
- **Dose Levels:** The test uses a stepwise procedure with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cutoff values.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Overview:

- **Animal Selection:** Healthy, young adult albino rabbits are the preferred species.
- **Preparation of Skin:** Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- **Application of Test Substance:** A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
- **Exposure Duration:** The exposure period is typically 4 hours.
- **Observation:** After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.
- **Scoring:** The reactions are scored using a standardized system to determine the level of irritation.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

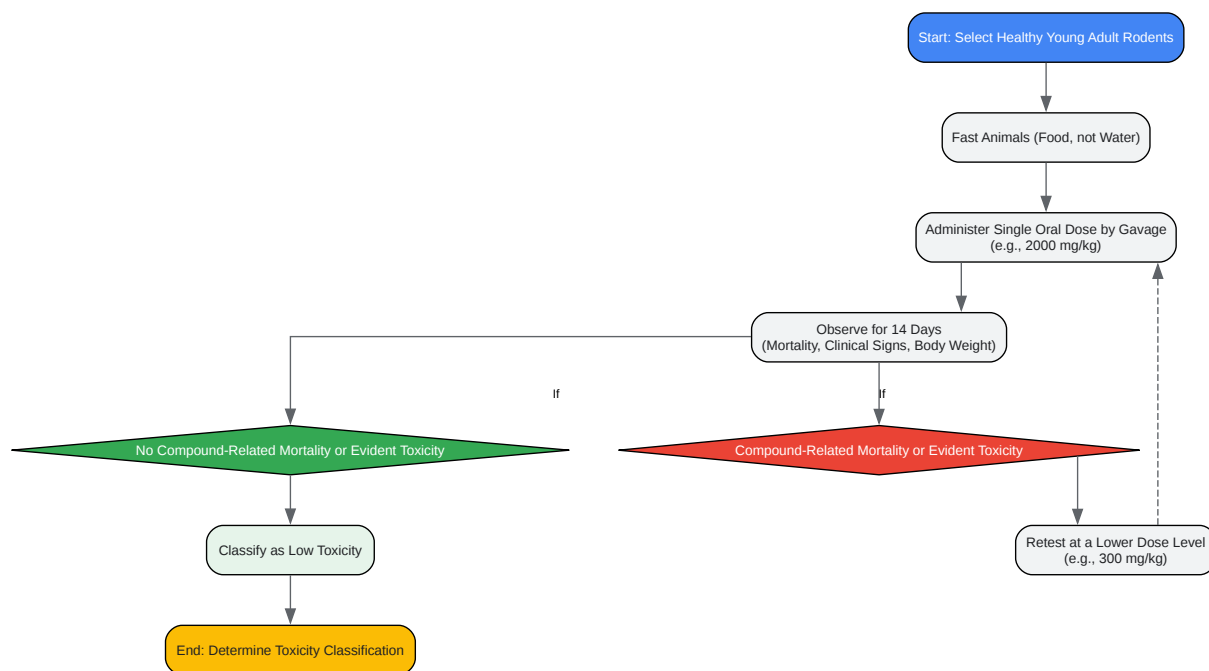
This in vivo test assesses the potential of a substance to produce irritation or damage to the eye.

Methodology Overview:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Application of Test Substance:** A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to evaluate the reversibility of any effects.
- **Scoring:** Lesions of the cornea, iris, and conjunctiva are scored using a standardized system to classify the irritant potential of the substance.

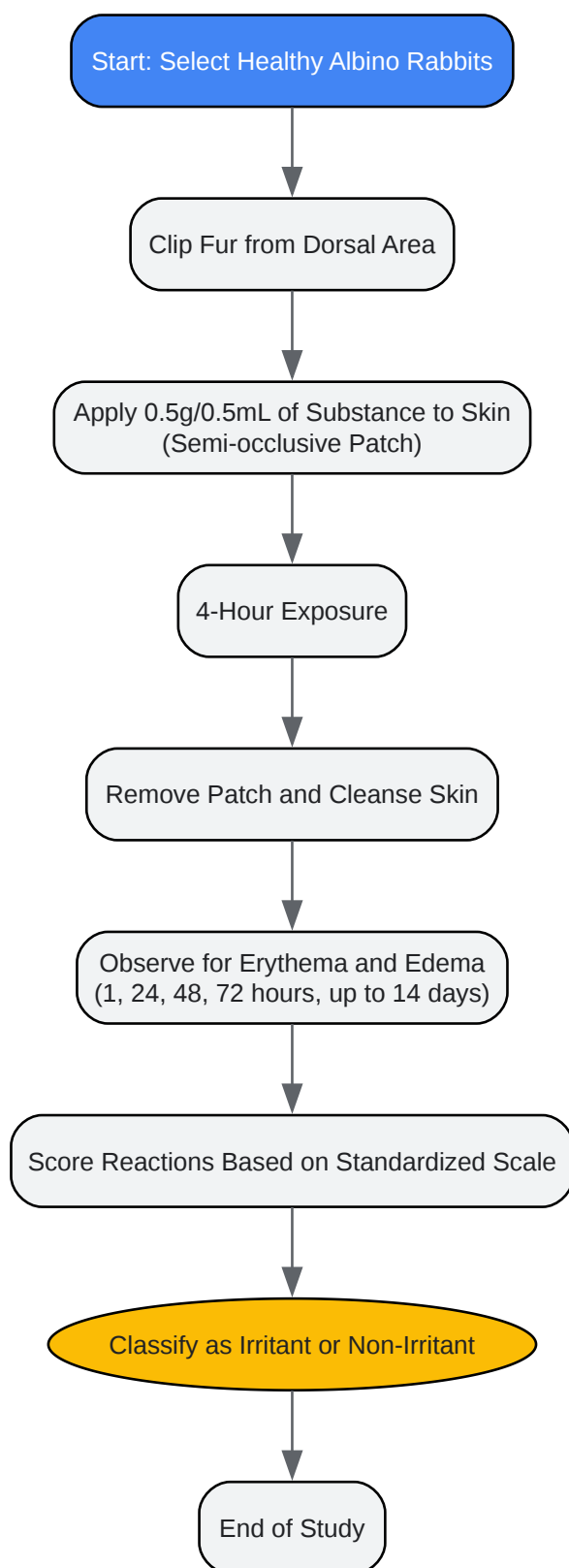
Visualizations

The following diagrams illustrate the generalized workflows for the key toxicological tests described above.



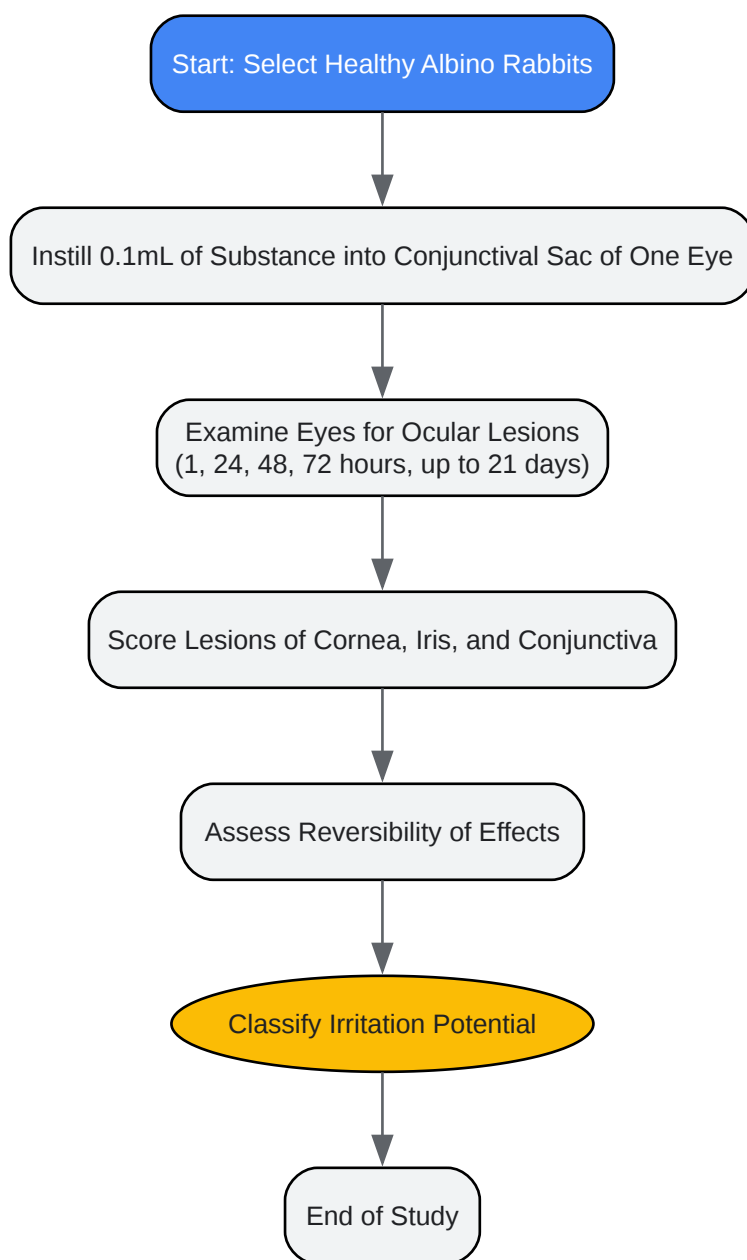
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Acute Oral Toxicity (OECD 423) Workflow



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Dermal Irritation (OECD 404) Workflow



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Eye Irritation (OECD 405) Workflow

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References

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